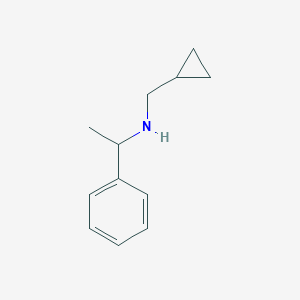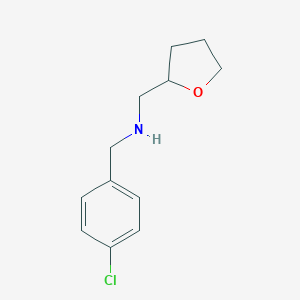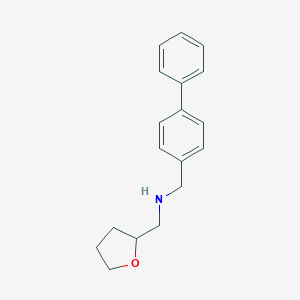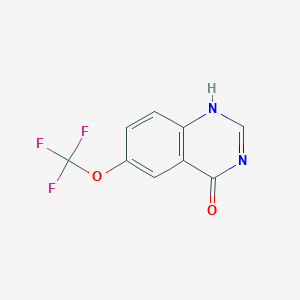![molecular formula C16H9N3O3 B185621 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione CAS No. 72677-30-6](/img/structure/B185621.png)
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione, also known as Isatin-Schiff base, is a biologically active compound that has been studied for its potential applications in various fields of science. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.
科学的研究の応用
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been widely studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been found to possess anti-microbial and anti-viral properties, making it a potential candidate for the development of new antibiotics and anti-viral drugs.
作用機序
The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been found to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models of rheumatoid arthritis. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base. One direction is the development of new derivatives of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base with improved solubility and bioavailability. Another direction is the study of the mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base in more detail, which could lead to the identification of new drug targets. Finally, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is a biologically active compound that has been studied for its potential applications in various fields of science. It possesses anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties, making it a potential candidate for the development of new drugs. While there are limitations to its use in certain experimental settings, there are several future directions for its study that could lead to the development of new treatments for a wide range of diseases.
合成法
The synthesis of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base can be achieved through the condensation reaction between isatin and various amines. The reaction is typically carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified through recrystallization.
特性
CAS番号 |
72677-30-6 |
|---|---|
製品名 |
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione |
分子式 |
C16H9N3O3 |
分子量 |
291.26 g/mol |
IUPAC名 |
2-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H9N3O3/c20-14-13(11-7-3-4-8-12(11)17-14)18-19-15(21)9-5-1-2-6-10(9)16(19)22/h1-8H,(H,17,18,20) |
InChIキー |
PKBGCTPSZGZZRK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















